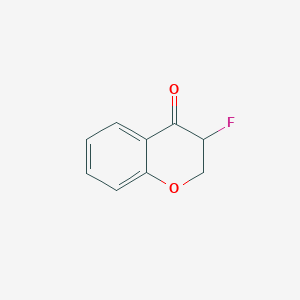

3-Fluorochroman-4-one

Vue d'ensemble

Description

3-Fluorochroman-4-one is a fluorinated organic compound that belongs to the chromanone family. It is characterized by the presence of a fluorine atom at the third position of the chromanone ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been the subject of several synthetic studies.

Synthesis Analysis

The synthesis of 3-Fluorochroman-4-one derivatives has been achieved through different methods. One approach involves the ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluoro-chromanones, which allows for the preparation of enantioenriched cis-3-fluorochroman-4-ols through a dynamic kinetic resolution process . Another method described the synthesis of various 3-fluorochromones from enamino ketones using Selectfluor, which involves tandem fluorination and cyclization steps .

Molecular Structure Analysis

The molecular structure of 3-Fluorochroman-4-one derivatives has been characterized using various spectroscopic techniques. For instance, the structural and conformational properties of related compounds, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods . Additionally, the crystal structure, FTIR, UV-VIS, and NMR spectra of a new organic ligand derived from 3-Fluorochroman-4-one have been reported, providing insights into the intramolecular and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

3-Fluorochroman-4-one and its derivatives participate in various chemical reactions. The compound synthesized in is a result of a dynamic kinetic resolution process, which is a chemical reaction that involves the simultaneous occurrence of an enantioselective transformation and a racemization process. The synthesis method in highlights the compound's ability to undergo regioselective tandem fluorination and cyclization reactions. Moreover, the compound mentioned in demonstrates the synthetic utility of fluorinated dienes in Diels-Alder reactions, which can be extrapolated to the reactivity of 3-Fluorochroman-4-one derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Fluorochroman-4-one derivatives are influenced by the presence of fluorine and other substituents on the chromanone ring. The thermal stability of these compounds has been studied, with one derivative being stable up to 128°C in an air atmosphere . The introduction of fluorine can also affect the compound's reactivity and electronic properties, as seen in the synthesis and characterization of related fluorinated compounds .

Applications De Recherche Scientifique

1. Use in Fluorescent Probes

3-Fluorochroman-4-one derivatives are essential in the development of fluorescent probes. For example, the work by (Gee et al., 2000) highlights fluo-4, a dye derived from a similar structure, used in measuring cellular Ca2+ concentrations. This dye is notable for its bright fluorescence emission, facilitating applications in confocal laser scanning microscopy, flow cytometry, and spectrofluorometry.

2. Asymmetric Transfer Hydrogenation

3-Fluorochroman-4-one derivatives have been utilized in asymmetric transfer hydrogenation. The study by (Betancourt et al., 2021) demonstrates their use in producing enantioenriched cis-3-fluorochroman-4-ols. This process involves a dynamic kinetic resolution, offering a pathway to obtain fluorinated alcohols with high yields and excellent enantioselectivities.

3. Mechanofluorochromism

In mechanofluorochromism, 3-Fluorochroman-4-one derivatives play a role in creating materials that change luminescent properties when subjected to physical forces. The study by (Ma et al., 2015) discusses materials that undergo multicolor changes when mechanically stimulated, offering potential in creating responsive and interactive materials.

4. Fluorogenic Sensing of Metal Ions

The ability to detect and quantify metal ions using fluorogenic sensors is another application. For instance, (Kim et al., 2005) developed calix[4]arene-fluoroionophores based on 3-Fluorochroman-4-one, which exhibit selective responses to metal ions like indium (III).

5. Solvatochromism in Biological Systems

Solvatochromic fluorophores based on 3-Fluorochroman-4-one derivatives are employed to study protein interactions and dynamics. The research by (Loving et al., 2010) highlights the use of these dyes in various applications, ranging from the study of protein structural dynamics to the detection of protein-binding interactions.

6. Synthesis of 3-Fluorochromones

The synthesis of 3-fluorochromones from enamino ketones, as described by (Kandula et al., 2019), is a significant application. This process involves fluorination and cyclization, producing 3-fluorochromones efficiently and with excellent regioselectivity.

Propriétés

IUPAC Name |

3-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCAFGYMGLQOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2O1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorochroman-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)